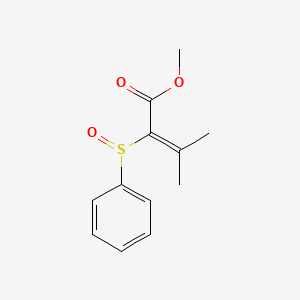
Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate is an organic compound that features a benzenesulfinyl group attached to a methylbut-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate typically involves the reaction of benzenesulfinyl chloride with methyl 3-methylbut-2-enoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Methyl 2-(benzenesulfonyl)-3-methylbut-2-enoate.
Reduction: Methyl 2-(benzenesulfanyl)-3-methylbut-2-enoate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate involves its interaction with various molecular targets. The benzenesulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 2-(benzenesulfonyl)-3-methylbut-2-enoate
- Methyl 2-(benzenesulfanyl)-3-methylbut-2-enoate
- Methyl 2-(benzenesulfinyl)-3-methylbut-2-ene
Comparison: Methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and sulfanyl analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical transformations. Additionally, the electronic properties of the sulfinyl group can influence the compound’s interactions with biological targets, making it a valuable molecule for research and development.
Propriétés
Numéro CAS |
71143-36-7 |
|---|---|
Formule moléculaire |
C12H14O3S |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
methyl 2-(benzenesulfinyl)-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H14O3S/c1-9(2)11(12(13)15-3)16(14)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
PLIXTMQJPJQWCV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C(=O)OC)S(=O)C1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















